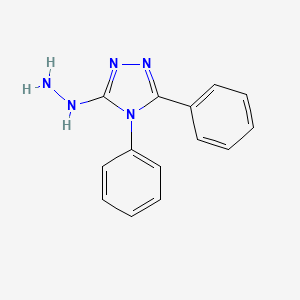

3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

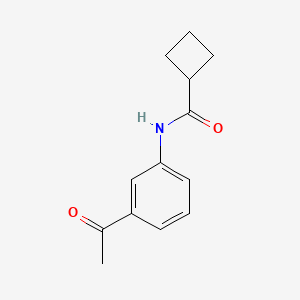

“3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole” is a compound that consists of a 1,2,4-triazole heterocycle with three functional groups: amine, thioamide, and hydrazyl . It is a reagent used in the determination of aldehydes and other reactive chemicals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . A series of 4-arylidenamino-4H-1,2,4-triazoles and 4-(1-aryl)ethylidenamino-4H-1,2,4-triazoles have been synthesized by the treatment of 4-amino-4H-1,2,4-triazole with certain aldehydes and ketones .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-triazole ring with three functional groups: amine, thioamide, and hydrazyl .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been studied extensively . For example, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .Scientific Research Applications

Corrosion Inhibition

3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole derivatives have been studied for their effectiveness in corrosion inhibition, particularly for protecting mild steel in hydrochloric acid solutions. The derivatives, such as 3,5-diphenyl-4H-1,2,4-triazole (DHT), show promising results as corrosion inhibitors, with their efficiency being attributed to the type and nature of substituents present in the molecule. These compounds are classified as mixed-type inhibitors and their inhibitory action is thought to follow the Langmuir isotherm model, suggesting a strong adsorption onto the metal surface (Bentiss et al., 2007).

Synthesis of Derivatives

The compound's versatility extends to the facile and solvent-free synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles by reacting aromatic nitriles with hydrazine monohydrate. This method provides a straightforward approach to produce a variety of 3,5-diphenyl-4-amino-1,2,4-triazole derivatives, highlighting its potential in creating substances with varied biological and industrial applications (Ikemi et al., 2002).

Antiviral Activity

Research into heterocyclic systems derived from this compound shows potential for significant synthetic and biological importance. These derivatives have been synthesized and evaluated for their antiviral activity, particularly against hepatitis A virus (HAV) and herpes simplex virus 1 (HSV-1), with some compounds demonstrating promising results. This suggests potential applications of these derivatives in developing new antiviral agents (Hashem et al., 2007).

Molecular Modeling and Inhibition Mechanism

The study of triazole derivatives, including this compound, in corrosion inhibition includes not only practical experiments but also theoretical approaches such as molecular modeling. These studies help understand the structural and electronic effects related to their inhibition efficiencies, providing insights into the adsorption process and the thermodynamic parameters associated with their inhibitory behavior (Lagrenée et al., 2002).

Luminescent Properties

Some derivatives of this compound exhibit interesting luminescent properties, making them suitable for applications in materials science. The effects of substituents on these properties have been explored, revealing the potential of these compounds in the development of luminescent materials. The studies involve characterizing these compounds through various methods, including IR, UV–Vis, and NMR spectroscopy, as well as single crystal X-ray diffraction (Xi et al., 2021).

Mechanism of Action

Target of Action

The primary target of 3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The increased acetylcholine levels enhance neurotransmission, which can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in many physiological functions, including muscle contraction, heart rate, memory, and learning. By increasing acetylcholine levels, this compound can enhance the activity of this pathway .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .

Result of Action

The inhibition of AChE by this compound leads to increased acetylcholine levels, enhancing cholinergic neurotransmission . This can result in various effects, depending on the specific neural pathways involved. For example, it could potentially improve memory and learning in individuals with neurodegenerative diseases, where cholinergic transmission is often impaired .

Future Directions

The future directions for research on “3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole” and related compounds are promising. The constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Properties

IUPAC Name |

(4,5-diphenyl-1,2,4-triazol-3-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5/c15-16-14-18-17-13(11-7-3-1-4-8-11)19(14)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEUUIJOMISLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2848251.png)

![3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2848252.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2848257.png)

![5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2848259.png)

![Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2848262.png)

![N-(5-chloro-2-methoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2848263.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2848269.png)

![N-[(2,5-dimethoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2848272.png)